Ethyl 4-amino-4-iminobutanoate;hydrochloride
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Overview
Description
Ethyl 4-amino-4-iminobutanoate;hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2. It is also known as Ethyl 4-aminobutyrate hydrochloride .
Molecular Structure Analysis
The linear formula of Ethyl 4-amino-4-iminobutanoate;hydrochloride is H2N (CH2)3CO2C2H5·HCl . The molecular weight is 167.63 .Physical And Chemical Properties Analysis
Ethyl 4-amino-4-iminobutanoate;hydrochloride appears as a solid . It has a melting point of 89-91 °C . It is soluble in methanol .Scientific Research Applications
Biosynthesis of Chiral Intermediates
Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for enantiopure intermediates in chiral drug production such as statins, demonstrates the capability of ethyl 4-amino-4-iminobutanoate hydrochloride derivatives in biocatalysis. The asymmetric reduction of related esters by novel carbonyl reductases shows promising industrial applications for producing high-purity chiral intermediates, highlighting the potential for ethyl 4-amino-4-iminobutanoate hydrochloride in facilitating these processes (Q. Ye, P. Ouyang, Hanjie Ying, 2011).
Enzymatic and Chemical Synthesis
The compound finds applications in the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate, an essential synthon for atorvastatin (Lipitor) and other drugs. Research reviews outline various synthetic strategies, emphasizing enzymatic routes for achieving high enantiopurity, showcasing the role of ethyl 4-amino-4-iminobutanoate hydrochloride in optimizing these processes (Zhongyu You, Zhi‐Qiang Liu, Yuguo Zheng, 2013).
Biocatalysis for Drug Intermediates
Studies demonstrate the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant Escherichia coli with high yield and enantiomeric excess. This process underscores the utility of ethyl 4-amino-4-iminobutanoate hydrochloride derivatives in the biocatalytic production of drug intermediates (Hiroaki Yamamoto, A. Matsuyama, Yoshinori Kobayashi, 2002).
Modification of Schiff and Mannich Bases
Ethyl 4-amino-4-iminobutanoate hydrochloride derivatives are involved in the formation of Schiff and Mannich bases with isatin derivatives, indicating its significance in the synthesis of compounds with potential psychotropic activity. This application demonstrates the versatility of ethyl 4-amino-4-iminobutanoate hydrochloride in organic synthesis and pharmaceutical research (O. Bekircan, H. Bektaş, 2008).
Catalytic Applications
Research into the catalytic hydrogenation of derivatives shows potential for selective reduction processes, further exemplifying the chemical utility of ethyl 4-amino-4-iminobutanoate hydrochloride in the synthesis of diverse cyclic compounds and intermediates (Jingyang Zhu, B. A. Price, J. C. Walker, Shannon X. Zhao, 2005).
Safety and Hazards
Ethyl 4-amino-4-iminobutanoate;hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .
properties
IUPAC Name |
ethyl 4-amino-4-iminobutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-2-10-6(9)4-3-5(7)8;/h2-4H2,1H3,(H3,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBPCGSVHDXGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-4-iminobutanoate;hydrochloride | |
CAS RN |
3963-24-4 |
Source
|
Record name | ethyl 3-carbamimidoylpropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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